A Technical Guide to 4-((4-Aminophenyl)ethynyl)benzoic Acid: Synthesis, Safety, and Applications
A Technical Guide to 4-((4-Aminophenyl)ethynyl)benzoic Acid: Synthesis, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-Aminophenyl)ethynyl)benzoic acid, identified by the CAS Number 910467-92-4 , is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry, materials science, and drug development.[1] Its rigid, linear structure, conferred by the ethynyl linkage, combined with the terminal amine and carboxylic acid functional groups, makes it an exemplary linker molecule. This guide provides a comprehensive overview of its synthesis, safety considerations, and potential applications, offering a technical resource for professionals engaged in advanced chemical research.
The unique architecture of this molecule—an aniline moiety connected to a benzoic acid via an acetylene bridge—allows for orthogonal chemical modifications. The amino group can be readily functionalized through amide bond formation, reductive amination, or participation in diazotization reactions, while the carboxylic acid provides a handle for esterification, amide coupling, or salt formation. This versatility is paramount in the construction of complex molecular architectures, including antibody-drug conjugates (ADCs), covalent organic frameworks (COFs), and specialized polymers.
Safety and Handling
Inferred Hazard Analysis:
Based on the functional groups present, the compound should be handled as a potentially hazardous substance. The primary concerns are skin, eye, and respiratory irritation.
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Skin and Eye Irritation: Aromatic carboxylic acids and anilines are often irritating to the skin and eyes.[2][3] Prolonged contact may cause redness and inflammation.
-
Respiratory Irritation: As a fine powder, inhalation may lead to irritation of the respiratory tract.[3][4]
-
Sensitization: The presence of the aniline moiety suggests a potential for skin sensitization, which could lead to an allergic reaction upon repeated exposure.[1]
Personal Protective Equipment (PPE) and Handling:
Given the inferred hazards, stringent safety protocols are essential when handling this compound.
-
Ventilation: All manipulations should be performed in a well-ventilated laboratory fume hood to minimize inhalation risk.[2][4]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][5]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn at all times.[2] Contaminated clothing should be removed and laundered before reuse.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Storage and First Aid:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation persists.
-
Eye Contact: Flush eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.
-
| Hazard Data Summary (Inferred from Analogues) | |
| Parameter | Anticipated Hazard |
| Acute Oral Toxicity | Potentially harmful if swallowed (based on 4-ethynylbenzoic acid)[6] |
| Skin Corrosion/Irritation | Causes skin irritation (based on 4-aminobenzoic acid sodium salt)[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (based on 4-aminobenzoic acid sodium salt)[3] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction (based on ethyl 4-aminobenzoate)[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation (based on 4-aminobenzoic acid sodium salt)[3] |
Synthesis and Characterization
A robust and widely applicable method for synthesizing 4-((4-Aminophenyl)ethynyl)benzoic acid is the Sonogashira cross-coupling reaction .[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Proposed Synthetic Workflow:
The synthesis can be envisioned through two primary routes, both culminating in the target molecule:
-
Route A: Coupling of 4-iodobenzoic acid with 4-ethynylaniline.
-
Route B: Coupling of 4-aminophenylacetylene with 4-iodobenzoic acid.
The choice of route may depend on the commercial availability and stability of the starting materials. Below is a detailed protocol for a generalized Sonogashira coupling.
Caption: Generalized workflow for the Sonogashira coupling synthesis.
Experimental Protocol (General):
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Causality: The inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[9] The palladium catalyst is the core of the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the reaction.[7]
-
-
Solvent and Base Addition: Add a suitable degassed solvent (e.g., THF, DMF, or a mixture) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, >2.0 eq.).
-
Causality: The base is required to neutralize the hydrogen halide (HX) formed during the reaction and to deprotonate the terminal alkyne.
-
-
Alkyne Addition: Add the terminal alkyne (1.0-1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Causality: Reaction temperatures are kept as mild as possible to minimize side reactions, though aryl bromides may require more heating than aryl iodides.[7]
-
-
Work-up: Upon completion, cool the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and wash with aqueous solutions (e.g., saturated NH₄Cl, brine) to remove the base and metal salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 4-((4-aminophenyl)ethynyl)benzoic acid.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C≡C stretch, N-H stretch, C=O stretch).
Potential Applications in Research and Drug Development
The bifunctional nature of 4-((4-aminophenyl)ethynyl)benzoic acid makes it a valuable building block for several advanced applications.
1. Linker in Antibody-Drug Conjugates (ADCs):
In ADC development, a linker connects a potent cytotoxic drug to a monoclonal antibody. The rigid, defined-length structure of this molecule is highly advantageous. The carboxylic acid can be coupled to the antibody (via lysine or other residues), while the amine can be attached to the cytotoxic payload.
Caption: Role as a bifunctional linker in ADC construction.
2. Monomer for Covalent Organic Frameworks (COFs):
COFs are crystalline porous polymers with ordered structures. The defined geometry and reactive termini of 4-((4-aminophenyl)ethynyl)benzoic acid allow it to serve as a monomer in the synthesis of highly structured, porous materials suitable for applications in gas storage, catalysis, and separation.
3. Building Block for Novel Therapeutics:
The core structure can be incorporated into larger molecules to probe biological systems. The aniline and benzoic acid moieties are common pharmacophores, and their rigid separation by the alkyne can be used to design molecules that interact with specific protein binding sites.
References
- 河南威梯希化工科技有限公司. 4-((4-Aminophenyl)ethynyl)benzoic acid.
-
Wikipedia. Sonogashira coupling. Available from: [Link]
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841–1844.
-
Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
PubChem. 4-(4-aminophenyl)benzoic acid. Available from: [Link]
-
Chemical Engineering Transactions. Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Available from: [Link]
-
SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]
-
FAQ. What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?. Available from: [Link]
-
ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. geneseo.edu [geneseo.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. 4-Ethynylbenzoic acid 10602-00-3 [sigmaaldrich.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. depts.washington.edu [depts.washington.edu]
